

physical and chemical properties of Morelloflavone

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Compound of Interest		
Compound Name:	Morelloflavone	
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An In-depth Technical Guide to the Physicochemical Properties of Morelloflavone

Introduction

Morelloflavone is a naturally occurring biflavonoid predominantly isolated from plants of the Garcinia genus.[1][2] As a member of the flavonoid family, it possesses a characteristic structure composed of two flavonoid units linked by a carbon-carbon bond. This unique structure confers a wide range of biological activities, including antioxidative, anti-inflammatory, antiviral, and antitumor properties, making it a compound of significant interest to researchers in drug discovery and development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of **Morelloflavone**, details key experimental protocols for its study, and visualizes its interactions with critical biological pathways.

Physical and Chemical Identity

Morelloflavone, also known by its synonym Fukugetin, is a chiral molecule with a complex polyphenolic structure.[4] Its identity is well-defined by its systematic nomenclature and structural identifiers.

Table 1: Chemical Identity of Morelloflavone



Identifier	Value	Reference
IUPAC Name	8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	[4]
CAS Number	16851-21-1	[5][6]
Molecular Formula	C30H20O11	[4][6]
Molecular Weight	556.47 g/mol	[5][6]
Synonyms	Fukugetin, (+)-Morelloflavone	[4][7]
InChlKey	GFWPWSNIXRDQJC- LMSSTIIKSA-N	[4]
Canonical SMILES	C1=CC(=CC=C1[C@@H]2 INVALID-LINK C4=C(C=C(C5=C4OC(=CC5= O)C6=CC(=C(C=C6)O)O)O)O) O	[1][4]

Physicochemical Properties

The physicochemical properties of **Morelloflavone** are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for Morelloflavone



Property	Value	Reference / Method
Physical State	Solid. (Flavonoids are typically yellow crystalline solids).	Inferred
Melting Point	244-245 °C	[5]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[3]
XLogP3-AA	4.5	Computed by PubChem[4]
Hydrogen Bond Donors	7	Computed by PubChem[7]
Hydrogen Bond Acceptors	11	Computed by PubChem[7]
Optical Rotation	Dextrorotatory [(+)- Morelloflavone]. Specific rotation value not specified in the literature searched.	[7]

Lipophilicity

Lipophilicity is a key parameter in drug development, influencing a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The computed XLogP3-AA value of 4.5 for **Morelloflavone** suggests it is a relatively lipophilic compound.[4]

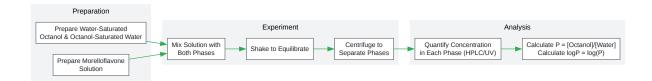
Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)

The "shake-flask" method is the classical approach for experimentally determining the logP of a compound.

- Preparation: A solution of **Morelloflavone** is prepared in either n-octanol or water.
- Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known concentration of Morelloflavone.



- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
- Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of Morelloflavone in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient P is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
 this value.



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Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of **Morelloflayone**.

Table 3: Spectroscopic Data for Morelloflavone



Technique	Key Features	Reference
UV-Vis (in Methanol)	Flavonoids typically exhibit two main absorption bands: Band I (cinnamoyl system) at 300– 380 nm and Band II (benzoyl system) at 240–280 nm.	[8]
Infrared (IR)	Expected peaks include: O-H stretching (~3200-3600 cm ⁻¹), aromatic C=C stretching (~1500-1600 cm ⁻¹), and a complex C=O stretching band (~1600-1650 cm ⁻¹) strongly influenced by intramolecular hydrogen bonding.	[9]
¹³C NMR (in DMSO-d₅)	A complex spectrum showing 30 distinct carbon signals, with characteristic shifts for carbonyl, aromatic, and aliphatic carbons.	PubChem[4]
Mass Spectrometry (MS)	The fragmentation of "morelloflavone type" biflavonoids is characterized by the loss of a C ₆ H ₆ O ₃ group (126 amu). Other common flavonoid fragmentations include retro-Diels-Alder (rDA) reactions and losses of CO and H ₂ O.	[10][11]

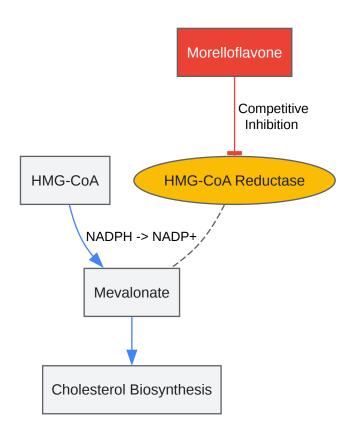
Biological Activity and Signaling Pathways

Morelloflavone modulates several key signaling pathways, contributing to its therapeutic potential.



Inhibition of HMG-CoA Reductase

Morelloflavone is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][12] It acts as a competitive inhibitor with respect to the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12] This inhibition suggests potential applications as a hypocholesterolemic agent.



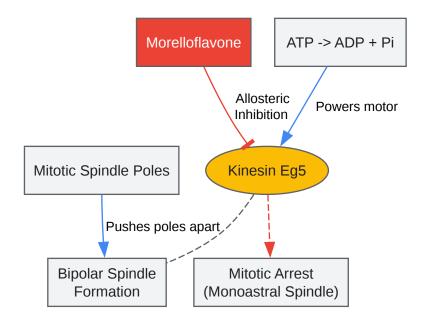
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Caption: Morelloflavone inhibits the HMG-CoA reductase pathway.

Inhibition of Kinesin Spindle Protein (Eg5)

Morelloflavone has been identified as a novel inhibitor of the kinesin spindle protein (Eg5), an essential motor protein for the formation of the bipolar mitotic spindle during cell division. By binding to an allosteric site, it inhibits the ATPase activity of Eg5, leading to mitotic arrest and highlighting its potential as an anticancer agent.[13][14]





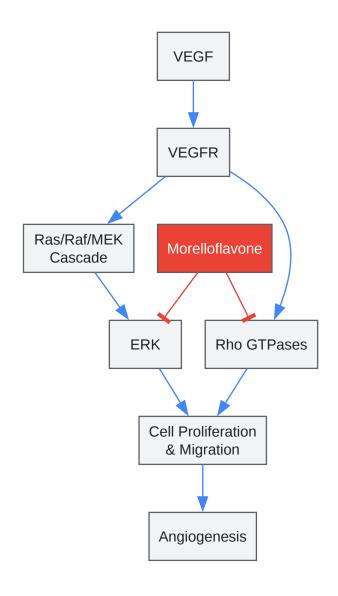
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Caption: Allosteric inhibition of Kinesin Eg5 by **Morelloflavone**.

Anti-Angiogenic Activity

Morelloflavone inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathways. By downregulating these pathways, it can suppress the proliferation, migration, and invasion of endothelial cells induced by factors like Vascular Endothelial Growth Factor (VEGF).





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Caption: Morelloflavone's inhibition of pro-angiogenic pathways.

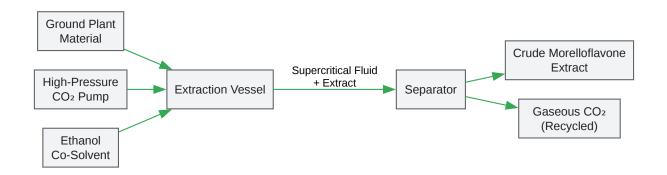
Experimental Methodologies Extraction from Plant Material

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a green and efficient method for isolating flavonoids like **Morelloflavone** from plant matrices.

• Sample Preparation: Dried and ground plant material (e.g., from Garcinia species) is packed into an extraction vessel.



- Parameter Setup: The system is set to the desired temperature (e.g., 35-65°C) and pressure (e.g., 20-35 MPa).[15][16][17] An organic co-solvent, typically ethanol (e.g., 50-95%), is often added to the CO₂ to increase the polarity of the supercritical fluid and enhance flavonoid solubility.[16][18]
- Extraction: Supercritical CO₂, mixed with the co-solvent, is passed through the extraction vessel. The fluid acts as a solvent, dissolving the target compounds from the plant matrix.
- Separation: The fluid mixture then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power.
- Collection: The extracted compounds, including **Morelloflavone**, precipitate out in the separator and are collected for further purification and analysis.



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Caption: Workflow for Supercritical CO₂ Fluid Extraction (SFE).

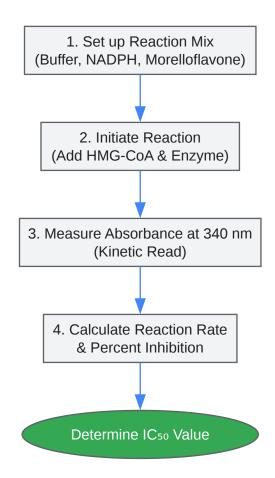
Enzyme Inhibition Assay

This assay measures **Morelloflavone**'s ability to inhibit HMG-CoA reductase by monitoring the consumption of the NADPH cofactor.[19][20][21]

- Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA reductase enzyme, the substrate HMG-CoA, and the cofactor NADPH.[20]
- Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the test inhibitor (Morelloflavone at various concentrations). A control reaction without the inhibitor is also prepared.



- Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.[20]
- Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time
 using a spectrophotometer. This decrease corresponds directly to the oxidation of NADPH to
 NADP+ as the enzymatic reaction proceeds.
- Data Analysis: The rate of NADPH consumption is calculated from the slope of the absorbance vs. time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of **Morelloflavone** to the rate of the uninhibited control. IC₅o values can be calculated from a dose-response curve.



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Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.



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